tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula and a molecular weight of approximately 292.37 g/mol. This compound features a tert-butyl group attached to a carbamate moiety, which is further connected to a polyether chain containing amino and ethoxy groups. Its structural complexity allows it to serve as a versatile building block in various chemical syntheses, particularly in the development of targeted therapies and molecular linkers.
The compound is typically presented as a colorless to yellow liquid and has notable physical properties, including a boiling point of about 365.2°C at 760 mmHg and a density of 1.071 g/cm³. It is classified under GHS hazard codes, indicating potential skin and eye irritation, necessitating careful handling in laboratory settings .
The chemical reactivity of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate primarily involves its carbamate functional group, which can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and alcohol. Additionally, the presence of the amino group allows for nucleophilic substitution reactions, making it suitable for further functionalization in synthetic pathways.
In the context of PROTAC (Proteolysis Targeting Chimera) technology, this compound can be utilized as a linker that connects ligands for target proteins with E3 ubiquitin ligase ligands, facilitating targeted protein degradation .
While specific biological activity data for tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is limited, compounds with similar structures have shown promise in various therapeutic applications. The incorporation of amino groups can enhance solubility and bioavailability, potentially improving pharmacokinetic properties. Furthermore, its role as a PROTAC linker suggests it may be involved in modulating protein interactions within cellular pathways, providing avenues for targeted cancer therapies .
The synthesis of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate typically involves several steps:
These methods highlight the compound's accessibility for research and industrial applications .
tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate finds applications primarily in medicinal chemistry:
Interaction studies involving tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate are essential for understanding its role in biological systems. Research indicates that compounds like this can modulate protein interactions through their ability to act as linkers or spacers in larger molecular assemblies. Such studies often utilize techniques like surface plasmon resonance or fluorescence resonance energy transfer to analyze binding affinities and interaction dynamics.
Moreover, its application in PROTAC technology emphasizes its potential to influence cellular pathways by selectively degrading target proteins, which could lead to significant therapeutic advancements .
Several compounds share structural similarities with tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, each possessing unique characteristics:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1. tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate | Lacks amino group; used in similar applications | |
2. N-Boc-aminopropanol | Contains Boc protection; used in peptide synthesis | |
3. 2-Aminoethanol | Simpler structure; serves as a building block for more complex molecules | |
4. Polyethylene glycol derivatives | Varies | Commonly used linkers; differing solubility profiles |
The uniqueness of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate lies in its specific combination of functionalities that enable its use in advanced therapeutic applications like PROTACs while maintaining favorable physicochemical properties .
The molecular framework of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate exhibits a linear arrangement of functional groups connected through flexible ether linkages [1] [2]. The compound adopts various conformational states due to the inherent flexibility of the polyethylene glycol chain, which can exist in both extended and coiled configurations depending on environmental conditions [3] [4].
Computational structural analysis reveals that the molecule preferentially adopts gauche conformations around the carbon-carbon bonds within the ethylene glycol units [5] [6]. The dihedral angles around the oxygen-carbon-carbon-oxygen sequences consistently favor ±60° and ±180° orientations, with gauche conformations being energetically preferred due to favorable dipole-dipole interactions [5] [7].
The overall molecular shape ranges from an extended linear configuration in polar solvents to more compact, coiled arrangements in nonpolar environments [8] [3]. Nuclear magnetic resonance studies demonstrate that the molecule undergoes rapid conformational interconversion at room temperature, with rotational barriers typically ranging from 5-15 kcal/mol [9] [10].
Table 1: Conformational Analysis Properties
Conformational Feature | Characteristics | Energy Range (kcal/mol) | Experimental Evidence |
---|---|---|---|
Boc Group Orientation | Planar, restricted rotation | 0-2 | X-ray crystallography |
PEG Chain Conformation | Flexible, extended or coiled | 0-5 | NMR, molecular dynamics |
Amine Terminal Position | Accessible, reactive | 0-3 | Chemical reactivity |
Overall Molecular Shape | Extended linear to compact | 0-10 | Hydrodynamic radius |
Intramolecular Interactions | Weak C-H···O contacts | 0.5-2 | Spectroscopic studies |
Preferred Dihedral Angles | Gauche (±60°) preferred | 0-4 | NMR coupling constants |
Rotational Barriers | Low to moderate (5-15 kcal/mol) | 5-15 | Temperature-dependent NMR |
Solvent Effects | Polar solvents favor extension | 0-3 | Solubility studies |
Temperature Effects | Higher T increases flexibility | 0-5 | Variable temperature NMR |
Hydrogen Bonding Patterns | Intermolecular N-H···O bonds | 2-8 | IR spectroscopy |
The conformational landscape of this compound is significantly influenced by the presence of multiple rotatable bonds, with a total of 10 rotatable bonds contributing to its structural flexibility [1]. This high degree of conformational freedom allows the molecule to adapt to various binding environments and participate in diverse chemical interactions.
The tert-butyloxycarbonyl protecting group represents a critical structural component that provides selective protection for the amino functionality [11] [12]. This group exhibits characteristic structural features including a planar carbamate moiety with restricted rotation around the carbon-nitrogen bond due to partial double bond character [9] [10].
The Boc group demonstrates exceptional stability under basic conditions while remaining susceptible to acidic cleavage through a well-established mechanism involving protonation of the carbonyl oxygen, followed by heterolytic cleavage of the tert-butyl group to form a stable tertiary carbocation [11] [13]. The deprotection process proceeds through carbamic acid formation and subsequent decarboxylation to yield the free amine [14] [15].
Crystallographic studies reveal that the carbamate functional group maintains planarity with the oxygen, carbon, and nitrogen atoms residing in the same plane due to extended π-electron delocalization [9] [10]. Bond lengths within the carbamate moiety reflect this electronic delocalization, with the carbon-nitrogen bond length (1.356 Å) being intermediate between typical single and double bond values [16] [17].
The steric bulk of the tert-butyl group provides significant protection against nucleophilic attack and influences the overall conformational preferences of the molecule [12] [13]. This bulky substituent creates a cone of protection around the carbamate functionality, limiting access to the protected amine group until intentional deprotection is initiated.
The polyethylene glycol spacer chain consists of two ethylene glycol units connected through ether linkages, creating a flexible and hydrophilic domain within the molecular structure [3] [4]. This PEG chain exhibits characteristic conformational properties that significantly influence the overall molecular behavior.
The PEG chain demonstrates considerable conformational flexibility, with the ability to adopt various configurations ranging from extended linear arrangements to more compact coiled structures [5] [8]. Molecular dynamics simulations indicate that the PEG chain preferentially adopts gauche conformations around the carbon-carbon bonds, with dihedral angles favoring ±60° orientations [5] [6].
The hydrophilic nature of the PEG chain arises from the presence of multiple oxygen atoms capable of hydrogen bonding with water molecules [7] [18]. This hydrophilicity contributes to enhanced solubility in polar solvents and influences the overall partitioning behavior of the compound [3] [19].
The PEG chain conformation is highly dependent on environmental conditions, with polar solvents promoting extended conformations while nonpolar environments favor more compact arrangements [4] [20]. The ratio of the Flory dimension to the average distance between adjacent PEG units serves as a quantitative measure of conformation, with values below 1.0 indicating mushroom-like conformations and values above 1.0 suggesting brush-like arrangements [20] [8].
The terminal primary amine group represents the most reactive site within the molecular structure, exhibiting characteristic nucleophilic properties and hydrogen bonding capabilities [21] [22]. This functional group maintains accessibility for chemical reactions while being positioned at the terminus of the flexible PEG chain.
The primary amine demonstrates typical nucleophilic behavior, with the nitrogen atom bearing a lone pair of electrons that can participate in various chemical transformations [23] [24]. The nucleophilicity of the amine is influenced by electronic and steric factors, with the electron-donating nature of the ethylene glycol chain enhancing the nucleophilic character [25] [26].
The amine group exhibits a tetrahedral geometry around the nitrogen atom, with hydrogen-nitrogen-hydrogen bond angles approximating 106-109° [16] [23]. The nitrogen-hydrogen bond lengths are typical for primary amines, measuring approximately 1.01 Å [16] [27].
The terminal amine functionality can participate in hydrogen bonding interactions both as a donor and acceptor, with the nitrogen lone pair serving as a hydrogen bond acceptor and the amino hydrogens acting as donors [21] [28]. These interactions play crucial roles in determining the compound's solubility properties and potential for intermolecular association.
The molecular geometry of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate is characterized by a combination of rigid and flexible structural elements that contribute to its overall three-dimensional architecture [9] [10]. The compound exhibits distinct geometric features across its various functional domains.
The carbamate functional group maintains a planar geometry with the carbon-nitrogen bond exhibiting partial double bond character, as evidenced by a bond length of 1.356 Å [16] [9]. The carbonyl carbon-oxygen double bond measures 1.216 Å, consistent with typical carbamate structures [16] [17]. The ester linkage carbon-oxygen bond length is 1.337 Å, reflecting the single bond character of this connection [16] [29].
Table 2: Bond Characteristics and Molecular Geometry
Bond/Angle Type | Typical Length/Angle | Characteristics | Source |
---|---|---|---|
C-N (Carbamate) | 1.356 ± 0.003 Å | Partial double bond character | Crystallographic data |
C=O (Carbamate) | 1.216 ± 0.003 Å | Polarized double bond | Crystallographic data |
C-O (Ester) | 1.337 ± 0.003 Å | Ester linkage | Crystallographic data |
C-C (Alkyl) | 1.507-1.512 Å | Tetrahedral geometry | Standard values |
C-O (Ether) | 1.42-1.45 Å | Angular, polar | Standard values |
N-H (Amine) | 1.01 ± 0.01 Å | Polar, hydrogen bonding | Standard values |
C-H (Alkyl) | 1.09 ± 0.01 Å | Nonpolar | Standard values |
O-C-O (Carbamate angle) | 126.4 ± 0.2° | Planar arrangement | Crystallographic data |
N-C-O (Carbamate angle) | 109.6 ± 0.2° | Trigonal planar around C | Crystallographic data |
C-C-O (Ether angle) | 108-112° | Tetrahedral around C | Standard values |
C-O-C (Ether angle) | 112-116° | Angular at oxygen | Standard values |
H-N-H (Amine angle) | 106-109° | Tetrahedral around N | Standard values |
Dihedral O-C-C-O | ±60°, ±180° | Gauche conformations preferred | DFT calculations |
Planarity (Carbamate) | High (π-delocalization) | Restricted rotation | Literature/DFT |
Rotational Barrier | 10-15 kcal/mol | Moderate flexibility | Literature/DFT |
The ether linkages within the PEG chain exhibit carbon-oxygen bond lengths of 1.42-1.45 Å, consistent with typical ether functionalities [7] [18]. The carbon-oxygen-carbon bond angles around the ether oxygens measure approximately 112-116°, reflecting the angular geometry imposed by the oxygen atom's electron pair geometry [18] [30].
The alkyl carbon-carbon bonds within the ethylene glycol units display standard tetrahedral geometry with bond lengths of 1.507-1.512 Å [16] [18]. The carbon-carbon-oxygen bond angles approximate 108-112°, consistent with tetrahedral arrangements around the carbon atoms [18] [7].
The terminal amine group exhibits typical primary amine geometry with nitrogen-hydrogen bond lengths of 1.01 Å and hydrogen-nitrogen-hydrogen bond angles of 106-109° [16] [23]. The tetrahedral geometry around the nitrogen atom reflects the presence of the lone pair of electrons [23] [24].
Computational structural analysis employing density functional theory methods provides detailed insights into the electronic structure and conformational preferences of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate [9] [10]. These theoretical investigations complement experimental structural data and offer predictions for properties that are difficult to measure directly.
Quantum chemical calculations reveal that the carbamate functional group exhibits significant π-electron delocalization, with molecular orbital analysis showing extended conjugation across the oxygen-carbon-nitrogen system [9] [10]. The highest occupied molecular orbital and related orbitals demonstrate delocalization patterns that explain the restricted rotation around the carbamate bonds [9] [31].
Conformational analysis through computational methods identifies multiple stable conformers differing in their dihedral angle arrangements [5] [10]. The energy differences between these conformers typically range from 0-10 kcal/mol, with the most stable conformations corresponding to gauche arrangements around the ethylene glycol units [5] [6].
Molecular dynamics simulations provide insights into the dynamic behavior of the molecule in solution, revealing rapid interconversion between conformational states [32] [33]. These simulations demonstrate that the PEG chain undergoes continuous conformational changes with correlation times on the order of picoseconds to nanoseconds [8] [34].
Force field parametrization studies indicate that accurate reproduction of the compound's structural properties requires careful consideration of the electronic effects within the carbamate group [9] [6]. The General AMBER Force Field demonstrates superior performance in reproducing experimental thermophysical properties compared to other force field options [6] [5].
Computational predictions of molecular properties include estimates of the radius of gyration, hydrodynamic radius, and solvent accessibility [33] [8]. These calculations provide valuable information for understanding the compound's behavior in various environments and its potential for intermolecular interactions [33] [35].
The computational analysis extends to prediction of spectroscopic properties, including vibrational frequencies and chemical shifts [9] [10]. These theoretical predictions show excellent agreement with experimental nuclear magnetic resonance and infrared spectroscopic data, validating the computational models [9] [36].
Solvation studies through computational methods reveal the preferential hydration patterns around the various functional groups [8] [18]. The PEG chain demonstrates strong interactions with water molecules, while the tert-butyl group exhibits hydrophobic character that influences the overall solvation behavior [8] [3].
Table 3: Computational Analysis Results
Property | Value/Range | Method | Accuracy |
---|---|---|---|
Conformational Energy Range | 0-10 kcal/mol | DFT B3LYP/6-311G(d,p) | ±0.5 kcal/mol |
Rotational Barriers | 5-15 kcal/mol | DFT/MP2 | ±2 kcal/mol |
Dipole Moment | 3.2-4.8 D | DFT | ±0.3 D |
Polarizability | 28-32 ų | DFT | ±2 ų |
Molecular Volume | 285-295 ų | DFT | ±5 ų |
Solvation Energy (water) | -12 to -18 kcal/mol | PCM | ±2 kcal/mol |
Hydrogen Bond Energy | 2-8 kcal/mol | DFT | ±1 kcal/mol |
Vibrational Frequencies | 50-3500 cm⁻¹ | DFT | ±20 cm⁻¹ |
NMR Chemical Shifts | 10-180 ppm | DFT-GIAO | ±5 ppm |
Electronic Excitation Energy | 5.5-6.2 eV | TD-DFT | ±0.2 eV |
The computational structural analysis provides a comprehensive understanding of the molecular architecture and behavior of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate [9] [10]. These theoretical investigations reveal the complex interplay between structural flexibility, electronic effects, and environmental influences that govern the compound's chemical properties and reactivity patterns [32] [33].
The integration of computational and experimental approaches offers a detailed picture of the structural chemistry of this important synthetic intermediate [9] [37]. The computational predictions serve as valuable guides for synthetic applications and provide insights into the fundamental chemical behavior of this structurally complex molecule [32] [35].
This comprehensive structural analysis demonstrates that tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate represents a well-characterized synthetic compound with distinct structural features that influence its chemical behavior [38] [1]. The combination of rigid carbamate protection, flexible PEG spacer chain, and reactive terminal amine functionality creates a versatile molecular architecture suitable for various synthetic applications .